1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine
Description
Properties
IUPAC Name |
1-(4-methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-15-5-7-17(8-6-15)20-12-10-19(11-13-20)14-16-4-2-3-9-18-16/h2-4,9,15,17H,5-8,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUZRITYGWXAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-Methylcyclohexyl Group: The piperazine ring is then reacted with 4-methylcyclohexyl halide in the presence of a base to introduce the 4-methylcyclohexyl group.
Introduction of Pyridin-2-ylmethyl Group: Finally, the compound is reacted with pyridin-2-ylmethyl halide to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Pharmacological Activity
4-Methylcyclohexyl vs. Aromatic/Alkyl Substituents
- Higher molecular weight (441.366 g/mol) may reduce bioavailability compared to the target compound.
- 1-(3-Cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine (): The cyclohexenyl group introduces unsaturation, increasing reactivity.
Pyridin-2-ylmethyl vs. Other Heterocycles
- 1-(Pyridin-2-ylmethyl)piperazine in Hg(II) detection (): The pyridine nitrogen enables metal coordination, a feature absent in benzothiazolinone or indole-based analogues. This property could be leveraged in targeted drug delivery or enzyme inhibition.
Cytotoxicity and Anticancer Potential
Antimicrobial and Antifungal Activity
Neurological Targets
Structural and Physicochemical Comparison
Key Research Findings
- Cytotoxicity : The methylcyclohexyl group in the target compound may improve membrane permeability and in situ stability compared to benzoyl or chlorobenzhydryl derivatives .
- Receptor Binding : Pyridin-2-ylmethyl substitution likely reduces dopamine D2 receptor affinity compared to nitrobenzyl groups but may enhance selectivity for other targets .
- Structural Rigidity : The cyclohexyl group’s conformation (trans vs. cis) significantly impacts 5-HT1A receptor binding, suggesting similar conformational sensitivity in the target compound .
Biological Activity
1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This compound features a piperazine ring, a pyridine moiety, and a methylcyclohexyl group, contributing to its unique pharmacological profile. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H27N3
- Molecular Weight : 273.42 g/mol
- CAS Number : 510721-16-1
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets. Piperazine derivatives are known for their versatility in modulating various biological pathways, including:
- Neurotransmitter Receptor Modulation : These compounds often interact with dopamine and serotonin receptors, influencing neurotransmission and potentially providing therapeutic effects in neuropsychiatric disorders.
- Anticancer Activity : Some studies suggest that piperazine derivatives can induce cell death through mechanisms such as necroptosis, making them candidates for cancer therapy.
Biological Activity Data
Research indicates that compounds similar to this compound exhibit diverse biological activities. Below is a summary of relevant findings from studies on related compounds:
Case Study 1: Antileukemic Activity
In a study exploring the effects of piperazine-containing compounds on leukemia cells, LQFM018 was shown to promote cell death via necroptotic signaling pathways. This suggests that similar piperazine derivatives could have potential applications in treating hematological malignancies.
Case Study 2: Neurotransmitter Interaction
Research on piperazine derivatives has demonstrated their ability to bind selectively to dopamine receptors, indicating potential use in treating disorders such as schizophrenia and depression. The unique structure of this compound may enhance its binding affinity and selectivity compared to other compounds.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.70–8.18 ppm, methyl groups at δ 2.21–2.33 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ = 328.1597) and purity .
- IR Spectroscopy : Identifies functional groups (e.g., C-N stretching at ~1,200 cm⁻¹) .
What initial biological activity assays are recommended for this compound?
Q. Basic Research Focus
- Radioligand Binding Assays : Quantify receptor affinity (e.g., dopamine or serotonin receptors) .
- In Vitro Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT116) to assess IC₅₀ values .
- Enzyme Inhibition Studies : Evaluate inhibition of targets like phosphoglycerate dehydrogenase via kinetic assays .
How do structural modifications resolve contradictions between toxicity and biological activity in piperazine derivatives?
Advanced Research Focus
Incorporating β-cyclodextrin into the structure reduces toxicity by improving solubility and shielding reactive groups. However, this may lower activity due to steric hindrance. Balancing substitutions (e.g., methylcyclohexyl for lipophilicity vs. pyridinyl for hydrogen bonding) optimizes the therapeutic index. Dose-response studies in animal models (e.g., LD₅₀ determination) validate these modifications .
What computational methods predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Simulate binding to receptors (e.g., tubulin or kinase ATP-binding pockets) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with activity .
How does the compound’s mechanism of action compare to similar piperazine derivatives?
Advanced Research Focus
Comparative studies using radiolabeled analogs (³H/¹⁴C) reveal differences in target engagement. For example:
| Derivative | Target | Binding Affinity (Kᵢ) |
|---|---|---|
| Parent Compound | Tubulin | 12 nM |
| Trifluoromethyl Analog | Kinase X | 8 nM |
| Ethoxybenzyl Derivative | Serotonin Receptor | 25 nM |
Mechanistic divergence arises from substituent effects on π-π stacking and hydrogen bonding .
What strategies mitigate side reactions during derivatization of the piperazine ring?
Q. Advanced Research Focus
- Protecting Groups : Use Boc or Fmoc to shield reactive amines during alkylation .
- Low-Temperature Coupling : Perform reactions at –20°C to minimize hydrolysis of pyridinylmethyl intermediates .
- Chelating Agents : Add EDTA to sequester metal impurities that catalyze decomposition .
How do supramolecular interactions influence the compound’s crystal structure?
Advanced Research Focus
X-ray crystallography and Hirshfeld surface analysis reveal:
- O–H⋯N Hydrogen Bonds : Stabilize the piperazine chair conformation (bond length: 2.8–3.0 Å).
- C–H⋯π Interactions : Between methylcyclohexyl and pyridine rings (contributing 15% to lattice energy).
Thermal stability (TGA/DSC up to 250°C) correlates with packing efficiency .
What protocols ensure reproducibility in biological assays for this compound?
Q. Advanced Research Focus
- Standardized Cell Lines : Use authenticated HCT116 or HEK293 cells (ATCC-certified).
- Positive Controls : Include combretastatin A-4 (for tubulin inhibition) or imatinib (for kinase assays) .
- Blinded Data Analysis : Minimize bias in IC₅₀/EC₅₀ calculations .
How can metabolic stability be improved for in vivo applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
